

# In-Depth Technical Guide: 7-O-(Amino-PEG4)-paclitaxel

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## Compound of Interest

Compound Name: 7-O-(Amino-PEG4)-paclitaxel

Cat. No.: B8106530

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-O-(Amino-PEG4)-paclitaxel**, a derivative of the potent anti-cancer agent paclitaxel. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and mechanism of action.

## Core Compound Specifications

**7-O-(Amino-PEG4)-paclitaxel** is a modified version of paclitaxel, incorporating a polyethylene glycol (PEG) linker with a terminal amine group at the C-7 position. This modification is primarily designed to facilitate its conjugation to other molecules, such as antibodies, to create antibody-drug conjugates (ADCs) for targeted cancer therapy.<sup>[1][2][3][4]</sup> The hydrophilic PEG spacer enhances the aqueous solubility of the compound.<sup>[1][5]</sup>

Property	Value	Source(s)
Molecular Weight	~1101.2 g/mol	[5][6][7][8][9]
Molecular Formula	C <sub>58</sub> H <sub>72</sub> N <sub>2</sub> O <sub>19</sub>	[5][6][7][9]
Purity	95% to 98.66%	[1][2][5][6][7]
Appearance	Solid	[5][7][9]
Storage Conditions	-20°C for long-term storage	[1][5][6][7]
Solubility	Soluble in DMSO (≥ 50 mg/mL)	[10]

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **7-O-(Amino-PEG4)-paclitaxel** is not publicly available in a step-by-step format, the following methodologies are based on established procedures for the synthesis and characterization of paclitaxel derivatives.

### Synthesis: General Approach for 7-O-Alkylation of Paclitaxel

The synthesis of **7-O-(Amino-PEG4)-paclitaxel** involves the selective functionalization of the C-7 hydroxyl group of paclitaxel. A general approach, as inferred from related literature on paclitaxel derivatives, would likely involve the following key steps:

- **Protection of the 2'-Hydroxyl Group:** The more reactive 2'-hydroxyl group of paclitaxel is typically protected first to ensure selective reaction at the C-7 position. This can be achieved using a suitable protecting group like a silyl ether (e.g., TBDMS).
- **Alkylation of the 7-Hydroxyl Group:** The 7-O-alkylation is then carried out by reacting the 2'-protected paclitaxel with a suitable PEGylating agent that has a terminal amine or a precursor to an amine group. This reaction is often performed in the presence of a base.
- **Deprotection:** The final step involves the removal of the protecting group from the 2'-hydroxyl position to yield the desired **7-O-(Amino-PEG4)-paclitaxel**.

## Purification

The crude product is typically purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying paclitaxel and its derivatives to a high degree of purity.

## Characterization

The identity and purity of the final compound would be confirmed using a combination of analytical techniques:

- Mass Spectrometry (MS): To confirm the molecular weight of the compound.[\[11\]](#)[\[12\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the PEG linker.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[\[11\]](#)[\[12\]](#)

## Mechanism of Action and Signaling Pathway

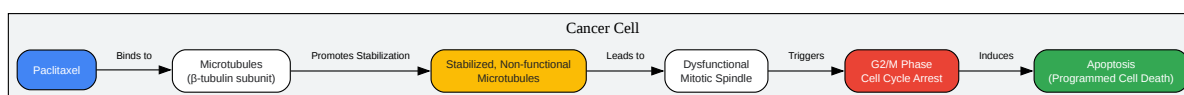
The cytotoxic activity of **7-O-(Amino-PEG4)-paclitaxel** is attributed to its paclitaxel moiety. Paclitaxel is a well-established anti-mitotic agent that targets microtubules.[\[6\]](#)[\[7\]](#)

Key aspects of its mechanism of action include:

- Microtubule Stabilization: Paclitaxel binds to the  $\beta$ -tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[13\]](#) This disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions, particularly cell division.[\[6\]](#)[\[7\]](#)
- Mitotic Arrest: The stabilized microtubules lead to the formation of dysfunctional mitotic spindles, causing the cell cycle to arrest at the G2/M phase.[\[7\]](#)[\[8\]](#)[\[13\]](#)
- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[13\]](#) This can involve the activation of various signaling molecules and the modulation of apoptotic proteins such as the Bcl-2 family.[\[6\]](#)[\[7\]](#)[\[13\]](#)

- Other Signaling Pathways: Paclitaxel has also been shown to influence other signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the c-raf-1 dependent activation of p21WAF1.[7][8]

Below is a diagram illustrating the primary mechanism of action of paclitaxel.



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Caption: Paclitaxel's Mechanism of Action.

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